8,9,11-Trimethyl-2,4-diazaspiro[5.5]undec-8-ene-1,3,5-trione
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Overview
Description
8,9,11-Trimethyl-2,4-diazaspiro[55]undec-8-ene-1,3,5-trione is a spiro compound characterized by its unique structural framework Spiro compounds are notable for their distinct bicyclic structures where two rings are connected through a single atom This particular compound features a spiro[55]undecane skeleton with nitrogen atoms at the 2 and 4 positions, and three methyl groups at the 8, 9, and 11 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,9,11-Trimethyl-2,4-diazaspiro[5.5]undec-8-ene-1,3,5-trione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable dione with a diamine can lead to the formation of the spiro compound through a series of condensation and cyclization steps .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, including temperature, pressure, and solvent choice, are tailored to maximize the output while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 8,9,11-Trimethyl-2,4-diazaspiro[5.5]undec-8-ene-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: The trione functional group can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can target the trione group, converting it to corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
8,9,11-Trimethyl-2,4-diazaspiro[5.5]undec-8-ene-1,3,5-trione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Mechanism of Action
The mechanism of action of 8,9,11-Trimethyl-2,4-diazaspiro[5.5]undec-8-ene-1,3,5-trione involves its interaction with specific molecular targets. The trione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The spiro structure may also contribute to its binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Spiro[5.5]undecane derivatives: Compounds with similar spiro structures but different substituents.
1,3-Dioxane-1,3-dithiane spiranes: Featuring oxygen and sulfur atoms in the rings.
Bis(1,3-oxathiane) spiranes: Containing both oxygen and sulfur atoms in the spiro unit.
Uniqueness: 8,9,11-Trimethyl-2,4-diazaspiro[5.5]undec-8-ene-1,3,5-trione stands out due to its specific arrangement of methyl groups and the presence of the trione functional group.
Properties
CAS No. |
67196-45-6 |
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Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
8,9,11-trimethyl-2,4-diazaspiro[5.5]undec-8-ene-1,3,5-trione |
InChI |
InChI=1S/C12H16N2O3/c1-6-4-8(3)12(5-7(6)2)9(15)13-11(17)14-10(12)16/h8H,4-5H2,1-3H3,(H2,13,14,15,16,17) |
InChI Key |
DXHXNVHIVCXSOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=C(CC12C(=O)NC(=O)NC2=O)C)C |
Origin of Product |
United States |
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